1,3-Dibromo-5-(tert-butyl)-2-nitrobenzene

Catalog No.
S14231801
CAS No.
M.F
C10H11Br2NO2
M. Wt
337.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dibromo-5-(tert-butyl)-2-nitrobenzene

Product Name

1,3-Dibromo-5-(tert-butyl)-2-nitrobenzene

IUPAC Name

1,3-dibromo-5-tert-butyl-2-nitrobenzene

Molecular Formula

C10H11Br2NO2

Molecular Weight

337.01 g/mol

InChI

InChI=1S/C10H11Br2NO2/c1-10(2,3)6-4-7(11)9(13(14)15)8(12)5-6/h4-5H,1-3H3

InChI Key

GZGSPJPWAAWBDG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)Br)[N+](=O)[O-])Br

1,3-Dibromo-5-(tert-butyl)-2-nitrobenzene is an organic compound characterized by the molecular formula C10H12Br2N2O2C_{10}H_{12}Br_2N_2O_2 and a molecular weight of approximately 300.02 g/mol. It features a benzene ring substituted with two bromine atoms at the 1 and 3 positions, a nitro group at the 2 position, and a tert-butyl group at the 5 position. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry.

  • Electrophilic Aromatic Substitution: The bromine and nitro groups can act as electrophiles, allowing for further substitution reactions.
  • Nucleophilic Substitution: The bromine atoms can be substituted with nucleophiles, leading to the formation of new compounds.
  • Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
  • Oxidation Reactions: The tert-butyl group can undergo oxidation under strong oxidative conditions, potentially leading to the formation of ketones or carboxylic acids.

The synthesis of 1,3-dibromo-5-(tert-butyl)-2-nitrobenzene typically involves several steps:

  • Starting Material Preparation: The synthesis begins with tert-butylbenzene as a precursor.
  • Bromination: The introduction of bromine can be achieved through electrophilic bromination using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
  • Nitration: The nitro group is introduced via nitration using a mixture of concentrated sulfuric and nitric acids under controlled temperatures to avoid over-nitration.

These methods allow for the selective introduction of functional groups onto the aromatic ring while maintaining high yields.

1,3-Dibromo-5-(tert-butyl)-2-nitrobenzene has potential applications in:

  • Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
  • Medicinal Chemistry: In drug development as a scaffold for designing new pharmaceuticals.
  • Material Science: In the development of polymers or materials with specific chemical properties.

Studies on interaction mechanisms involving 1,3-dibromo-5-(tert-butyl)-2-nitrobenzene often focus on its reactivity with biological targets. Compounds with similar structures have shown interactions with enzymes and receptors, indicating potential pharmacological activities. Further research is necessary to elucidate specific interactions and their implications for therapeutic applications.

Several compounds share structural similarities with 1,3-dibromo-5-(tert-butyl)-2-nitrobenzene. These include:

Compound NameMolecular FormulaKey Features
1-Bromo-3-nitrobenzeneC6H4BrN2O2C_6H_4BrN_2O_2Contains one bromine and one nitro group
1,3-Dibromo-2-chloro-5-nitrobenzeneC6H2Br2ClN2O2C_6H_2Br_2ClN_2O_2Contains two bromines and one chlorine
4-Bromo-2-nitrotolueneC7H6BrN2O2C_7H_6BrN_2O_2Contains one bromine and one nitro group
1,4-DibromobenzeneC6H4Br2C_6H_4Br_2Contains two bromines but lacks functional groups

Uniqueness: The unique combination of two bromine atoms and a tert-butyl group in 1,3-dibromo-5-(tert-butyl)-2-nitrobenzene provides distinct physical and chemical properties compared to these similar compounds. This unique structure may influence its solubility, reactivity, and potential applications in organic synthesis and medicinal chemistry.

XLogP3

4.8

Hydrogen Bond Acceptor Count

2

Exact Mass

336.91360 g/mol

Monoisotopic Mass

334.91565 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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